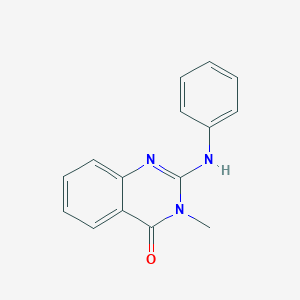
3-Methyl-2-(phenylamino)quinazolin-4(3h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-(phenylamino)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(phenylamino)quinazolin-4(3H)-one can be achieved through several methods. One common approach involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone under specific conditions. For instance, the reaction can be catalyzed by graphene oxide nanosheets in an aqueous medium at room temperature . Another method involves visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst .
Industrial Production Methods
Industrial production of quinazolinones, including this compound, often involves scalable and efficient synthetic routes. The use of green chemistry principles, such as metal-free catalysis and aqueous reaction media, is preferred to minimize environmental impact and enhance sustainability .
化学反応の分析
Types of Reactions
3-Methyl-2-(phenylamino)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core, leading to different structural analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and environmentally friendly solvents .
Major Products
The major products formed from these reactions include a variety of quinazolinone derivatives with potential biological activities. These derivatives can be further explored for their pharmacological properties .
科学的研究の応用
3-Methyl-2-(phenylamino)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Quinazolinone derivatives are explored for their therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-Methyl-2-(phenylamino)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA synthesis or protein function, resulting in antimicrobial or anticancer activities .
類似化合物との比較
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Similar structure but lacks the methyl group at the 3-position.
3-Methylquinazolin-4(3H)-one: Similar structure but lacks the phenylamino group at the 2-position.
2-(Phenylamino)quinazolin-4(3H)-one: Similar structure but lacks the methyl group at the 3-position
Uniqueness
3-Methyl-2-(phenylamino)quinazolin-4(3H)-one is unique due to the presence of both the methyl group at the 3-position and the phenylamino group at the 2-position. This unique combination of substituents enhances its potential biological activities and makes it a valuable compound for further research and development .
特性
CAS番号 |
14505-32-9 |
|---|---|
分子式 |
C15H13N3O |
分子量 |
251.28 g/mol |
IUPAC名 |
2-anilino-3-methylquinazolin-4-one |
InChI |
InChI=1S/C15H13N3O/c1-18-14(19)12-9-5-6-10-13(12)17-15(18)16-11-7-3-2-4-8-11/h2-10H,1H3,(H,16,17) |
InChIキー |
WCNNTBXUIZGZPI-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C2=CC=CC=C2N=C1NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


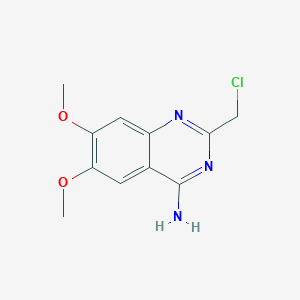
![5-(3-Chlorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B15066501.png)
![3,3-Dimethyl-9-(tert-pentyl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B15066503.png)
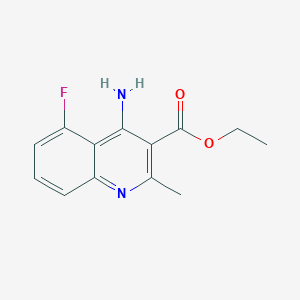
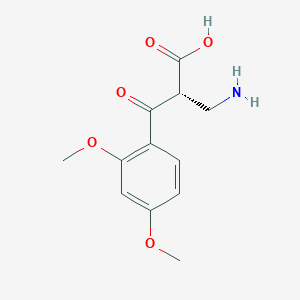
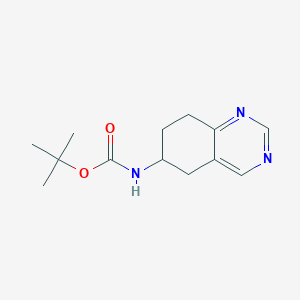


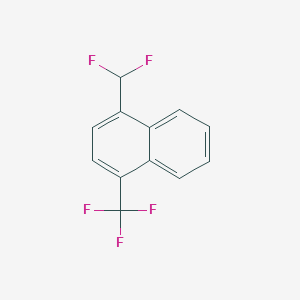



![3,8-Dimethylcyclobuta[b]quinoxaline-1,2(3H,8H)-dithione](/img/structure/B15066594.png)

